

(Rac)-Ropivacaine-d7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-Ropivacaine-d7	
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An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, analysis, and application of **(Rac)-Ropivacaine-d7**.

This guide provides comprehensive technical information on **(Rac)-Ropivacaine-d7**, a deuterated analog of the local anesthetic Ropivacaine. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Core Compound Properties

(Rac)-Ropivacaine-d7 is the deuterium-labeled form of (Rac)-Ropivacaine.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, a critical feature for its use as an internal standard in quantitative analysis.[1][2][3][4]



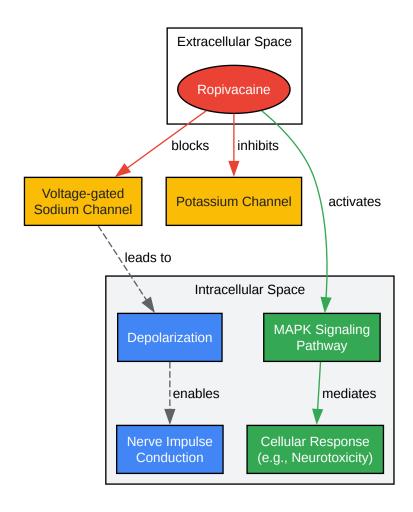
Property	Value	References
CAS Number	1392208-04-6	[1][5][6][7][8]
Alternate CAS Number	684647-62-9	[9][10]
Molecular Formula	C17H19D7N2O	[1][5][9][11]
Molecular Weight	281.44 g/mol	[1]
Alternate Molecular Weight	281.45 g/mol	[5][9][11]
Application	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; Tracer	[1]

Mechanism of Action and Signaling Pathways

Ropivacaine, the parent compound of **(Rac)-Ropivacaine-d7**, is a long-acting amide local anesthetic.[12][13] Its primary mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which blocks the generation and conduction of nerve impulses.[12] [13][14][15] This is achieved by blocking the sodium channels, thereby increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse.[14][15] In addition to its effect on sodium channels, Ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[12]

Recent studies have also suggested the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the cellular response to Ropivacaine, particularly in the context of its neurotoxicity.[16]





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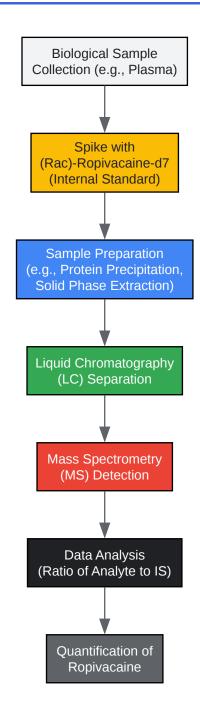
Ropivacaine's Mechanism of Action

Application in Quantitative Analysis

Deuterated compounds like **(Rac)-Ropivacaine-d7** are ideal internal standards for mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization response, and chromatographic retention time.[3][4] The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification.[2][3]

The following diagram illustrates a typical workflow for the quantitative analysis of Ropivacaine in a biological matrix using **(Rac)-Ropivacaine-d7** as an internal standard.





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Quantitative Analysis Workflow

Experimental Protocols

The following sections provide an overview of typical experimental methodologies for the analysis of Ropivacaine in biological samples, where **(Rac)-Ropivacaine-d7** would be an appropriate internal standard.



Sample Preparation: Protein Precipitation

A common and straightforward method for sample clean-up is protein precipitation.[17]

- To a 100 μL aliquot of the biological sample (e.g., plasma), add 200 μL of a solution containing (Rac)-Ropivacaine-d7 in a protein precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative LC-MS/MS method for the quantification of Ropivacaine.



Parameter	Condition	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system	
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	Ropivacaine: To be determined empirically(Rac)-Ropivacaine-d7: To be determined empirically	
Collision Energy	To be optimized for each transition	
Cone Voltage	To be optimized	

Pharmacokinetic Parameters of Ropivacaine

Understanding the pharmacokinetic profile of Ropivacaine is crucial for its clinical application and for designing relevant research studies.



Parameter	Value	Route of Administration	References
Volume of Distribution (Vd)	41 ± 7 L	Intravenous	[13][17]
Plasma Clearance	387 ± 107 mL/min	Intravenous	[17]
Terminal Half-life (t½)	1.8 ± 0.7 h	Intravenous	[13][17]
Terminal Half-life (t½)	4.2 ± 1.0 h	Epidural	[13][17]
Protein Binding	~94% (primarily to α1-acid glycoprotein)	-	[13]

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for validated experimental protocols or clinical guidance. The specific parameters for analytical methods should be optimized and validated for the intended application.

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